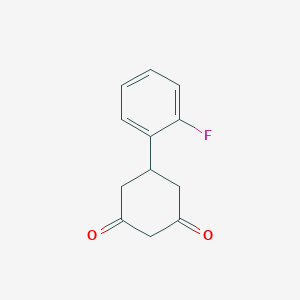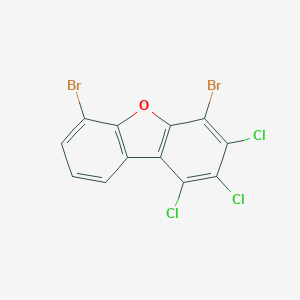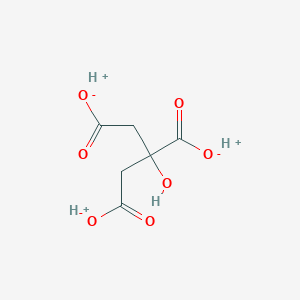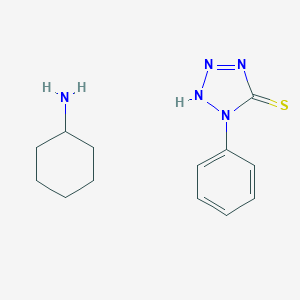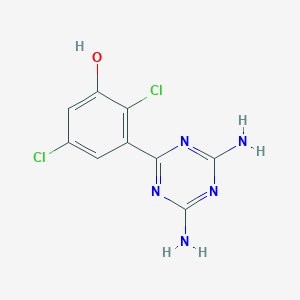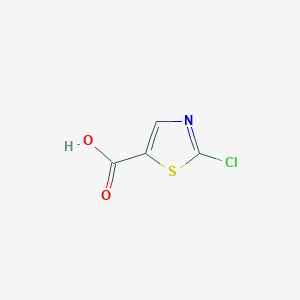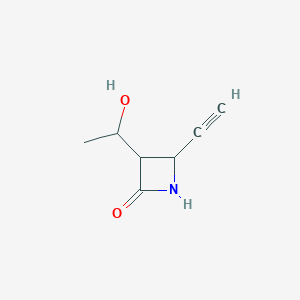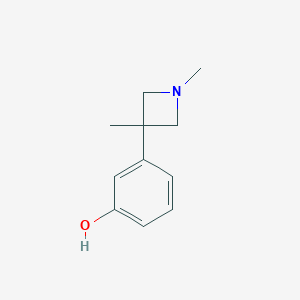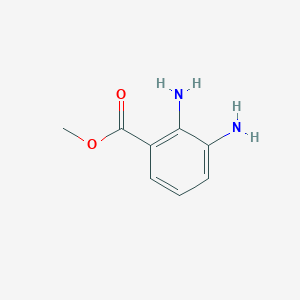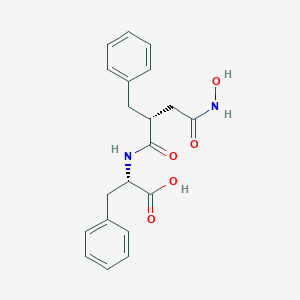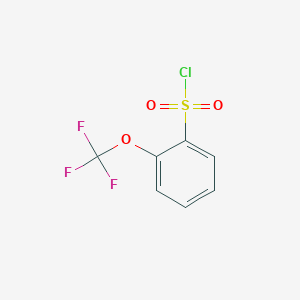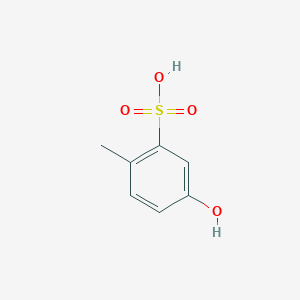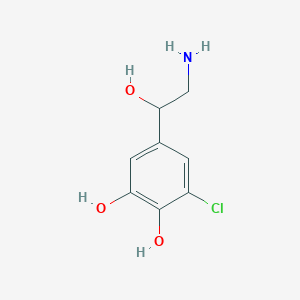
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of a wide range of bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine. In
作用機序
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids, thereby blocking the production of new proteins. This mechanism of action is unique among antibiotics and makes 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol effective against a wide range of bacterial species.
生化学的および生理学的効果
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has a number of biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and distributed to all tissues, including the brain. It is metabolized in the liver and excreted in the urine. 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has been shown to have a number of side effects, including bone marrow suppression, which can lead to anemia, thrombocytopenia, and leukopenia. It has also been associated with the development of gray baby syndrome in newborns.
実験室実験の利点と制限
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has a number of advantages and limitations when used in laboratory experiments. It is effective against a wide range of bacterial species and is relatively inexpensive. However, its use is limited by its side effects and the development of bacterial resistance. In addition, it is not effective against all bacterial species and may not be suitable for all research applications.
将来の方向性
There are a number of future directions for research on 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol. One area of interest is the development of new analogs and derivatives of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol that may be more effective against resistant bacterial strains. Another area of interest is the use of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol in combination with other antibiotics to improve its efficacy and reduce the risk of resistance. Finally, there is a need for further research into the mechanisms of 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol resistance and the development of new strategies for preventing and treating bacterial infections.
合成法
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol is synthesized by the reaction of p-nitrophenol with thionyl chloride, followed by reduction of the resulting p-nitrochlorobenzene with sodium borohydride. The resulting p-aminochlorobenzene is then reacted with glyoxylic acid to produce 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol. The synthesis process is complex and requires careful control of reaction conditions to ensure a high yield of the final product.
科学的研究の応用
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. It has been used to study the mechanisms of bacterial resistance to antibiotics, as well as to investigate the effects of antibiotics on bacterial growth and metabolism. 5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diolcol has also been used in studies of bacterial protein synthesis and has been found to inhibit the formation of peptide bonds in the ribosome.
特性
CAS番号 |
103886-94-8 |
|---|---|
製品名 |
5-(2-Amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol |
分子式 |
C8H10ClNO3 |
分子量 |
203.62 g/mol |
IUPAC名 |
5-(2-amino-1-hydroxyethyl)-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10ClNO3/c9-5-1-4(7(12)3-10)2-6(11)8(5)13/h1-2,7,11-13H,3,10H2 |
InChIキー |
DXVOBVFYDMLBMQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(CN)O |
正規SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



